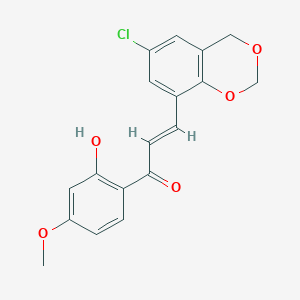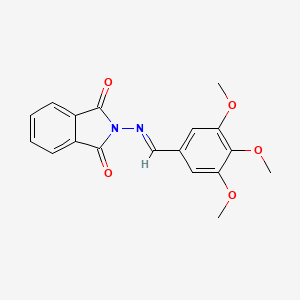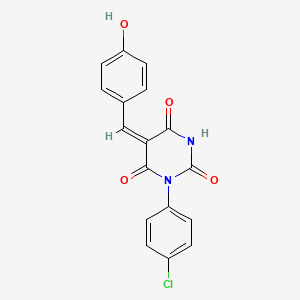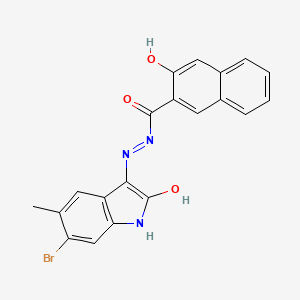
N'-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide is a hydrazone derivative known for its versatile applications in various fields such as chemistry, biology, and medicine. Hydrazone derivatives are compounds formed by the reaction of hydrazines with aldehydes or ketones, and they often exhibit interesting biological activities.
Preparation Methods
The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide typically involves the condensation reaction between 5-bromosalicylaldehyde and 4-chlorobenzohydrazide. The reaction is usually carried out in an alcoholic solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Chemical Reactions Analysis
N’-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Scientific Research Applications
N’-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antibacterial, antifungal, and antitumor activities, making it useful in biological studies.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It is used as a corrosion inhibitor in various industrial applications
Mechanism of Action
The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide involves its interaction with biological targets through hydrogen bonding and coordination with metal ions. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In corrosion inhibition, it forms a protective film on the metal surface, preventing oxidation .
Comparison with Similar Compounds
Similar compounds to N’-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide include:
N’-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide: This compound has similar structural features but with a fluorine atom instead of chlorine.
N’-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide: This compound has a nicotinoyl group instead of a chlorobenzoyl group.
2,4-dibromo-N’-(5-bromo-2-hydroxybenzylidene)benzohydrazide: This compound has additional bromine atoms, enhancing its biological activity
N’-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide stands out due to its unique combination of bromine and chlorine atoms, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
41377-47-3 |
|---|---|
Molecular Formula |
C14H10BrClN2O2 |
Molecular Weight |
353.60 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-chlorobenzamide |
InChI |
InChI=1S/C14H10BrClN2O2/c15-11-3-6-13(19)10(7-11)8-17-18-14(20)9-1-4-12(16)5-2-9/h1-8,19H,(H,18,20)/b17-8+ |
InChI Key |
OBKXDVRCRSLWCP-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15042734.png)


![methyl 3-[(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B15042763.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15042771.png)

![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15042781.png)
![N-(3-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B15042785.png)
![methyl 2-chloro-5-(5-{(Z)-[1-(4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B15042793.png)
![4-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid](/img/structure/B15042799.png)
![2,4-dibromo-6-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}phenol](/img/structure/B15042802.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15042803.png)
![5-nitro-2-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15042818.png)
